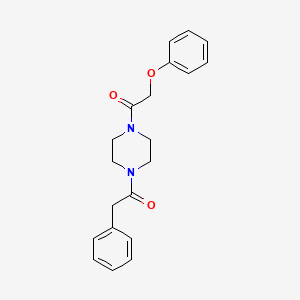

1-(phenoxyacetyl)-4-(phenylacetyl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Piperazine derivatives are typically synthesized through multi-step chemical reactions involving acylation, chlorination, cyclization, and sometimes Mannich reactions. For instance, the synthesis of related piperazine compounds involves initial acetylation protection of precursor acids or alcohols, followed by reaction with piperazine to obtain various substituted derivatives (Wang Xiao-shan, 2011). These processes highlight the versatile methods of synthesizing piperazine derivatives, which could be applicable to "1-(phenoxyacetyl)-4-(phenylacetyl)piperazine".

Molecular Structure Analysis

Piperazine derivatives exhibit a range of molecular structures, often determined using spectroscopic methods like IR, NMR, and MS. For example, crystallographic studies have provided detailed insights into the arrangement and bonding within these molecules, revealing how substituents influence the overall molecular conformation and stability (Y. Miyata et al., 2004). These analyses are crucial for understanding the chemical behavior and reactivity of "1-(phenoxyacetyl)-4-(phenylacetyl)piperazine".

Chemical Reactions and Properties

Piperazine compounds undergo a variety of chemical reactions, including acylation and Mannich reactions, which are pivotal in synthesizing a wide range of derivatives with diverse chemical properties. For example, the Mannich reaction has been used to introduce different substituents into the piperazine ring, affecting the compound's chemical reactivity and potential applications (S. Y. Prabawati, 2016).

Scientific Research Applications

Synthesis and Structural Characterization

- Synthetic Approaches : Research includes the development of synthetic methods for piperazine derivatives and their structural characterization. For example, the synthesis of heterocyclic compounds utilizing piperazine as a core structure for potential anticancer activities, as demonstrated by the synthesis, crystal structure, and evaluation of anti-bone cancer activity of a specific heterocyclic compound involving piperazine (G. Lv et al., 2019).

- Crystal Structure Analysis : Studies also focus on determining the crystal structures of piperazine derivatives to understand their chemical properties and interactions at the molecular level, which is crucial for their application in drug design and other areas (Y. Miyata et al., 2004).

Anticancer and Antimicrobial Activities

- Anticancer Properties : Piperazine derivatives have been evaluated for their in vitro anticancer activities against various cancer cell lines. The molecular docking studies are used to investigate the potential mechanisms of action, such as targeting specific proteins associated with cancer (G. Lv et al., 2019).

- Antimicrobial Effects : The synthesis and evaluation of novel piperazine derivatives for antimicrobial activities highlight their potential as new therapeutic agents against bacterial and fungal infections (R. Rajkumar et al., 2014).

Pharmacological Evaluation

- Analgesic Activities : Research on piperazine derivatives includes the investigation of their analgesic properties and structure-activity relationships, providing insights into the design of new analgesic compounds (K. Natsuka et al., 1978).

- Metabolism and Bioactivation : Studies also cover the metabolic pathways of piperazine derivatives, identifying key metabolites and enzymatic processes involved. This research is essential for understanding the pharmacokinetics and potential toxicological profiles of these compounds (Xiaomei Jiang et al., 2007).

Mechanism of Action

While the specific mechanism of action for “1-(phenoxyacetyl)-4-(phenylacetyl)piperazine” is not available, piperazine and its blends have emerged as attractive solvents for CO2 capture . The reaction mechanisms involve assessing the relative roles of PZCOO− and PZH+ produced from the PZ + CO2 reaction .

Future Directions

properties

IUPAC Name |

1-[4-(2-phenoxyacetyl)piperazin-1-yl]-2-phenylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c23-19(15-17-7-3-1-4-8-17)21-11-13-22(14-12-21)20(24)16-25-18-9-5-2-6-10-18/h1-10H,11-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHQWZWKAOKRICF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)CC2=CC=CC=C2)C(=O)COC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenoxy-1-[4-(phenylacetyl)piperazin-1-yl]ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1,4-dimethyl-2-piperazinyl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5543949.png)

![1-[(2-chloro-4-fluorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperidin-3-ol](/img/structure/B5543980.png)

![(4aR*,7aS*)-1-ethyl-4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5543987.png)

![N-[(3S*,4R*)-4-propyl-1-(9H-purin-6-yl)-3-pyrrolidinyl]acetamide](/img/structure/B5544014.png)

![N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-1-benzothiophene-5-carboxamide](/img/structure/B5544037.png)

![N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5544047.png)

![1-{2-[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-5-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5544052.png)